molecular formula C13H15BrFNO3 B8173282 5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene

5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene

Cat. No.: B8173282
M. Wt: 332.16 g/mol
InChI Key: YPUKTMYVQKUGKV-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with a cyclohexylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography or recrystallization may be employed to obtain the final product.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-bromo-1-(cyclohexylmethoxy)-3-fluoro-2-aminobenzene.

  • Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and other oxidized products.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It can be used as a probe or reagent in biological studies to investigate cellular processes and interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, to modulate biological processes.

Comparison with Similar Compounds

  • 4-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene

  • 5-Bromo-1-(cyclohexylmethoxy)-2-fluoro-3-nitrobenzene

  • 5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-chlorobenzene

Properties

IUPAC Name

5-bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO3/c14-10-6-11(15)13(16(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUKTMYVQKUGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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